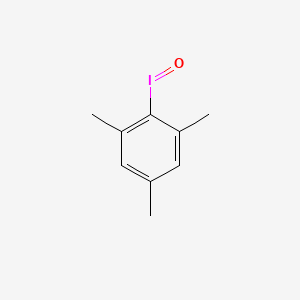

2-Iodosyl-1,3,5-trimethylbenzene

Description

Properties

CAS No. |

75851-49-9 |

|---|---|

Molecular Formula |

C9H11IO |

Molecular Weight |

262.09 g/mol |

IUPAC Name |

2-iodosyl-1,3,5-trimethylbenzene |

InChI |

InChI=1S/C9H11IO/c1-6-4-7(2)9(10-11)8(3)5-6/h4-5H,1-3H3 |

InChI Key |

NGUIHHFSHBFBKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)I=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Iodosyl 1,3,5 Trimethylbenzene

Precursors to 2-Iodosyl-1,3,5-trimethylbenzene: Synthesis of 2-Iodo-1,3,5-trimethylbenzene.fishersci.iefishersci.casigmaaldrich.com

The primary precursor for the synthesis of this compound is 2-iodo-1,3,5-trimethylbenzene, also known as iodomesitylene or mesityl iodide. fishersci.cachemspider.com This section details the common methods for its preparation.

Direct Iodination of 1,3,5-Trimethylbenzene (Mesitylene).organic-chemistry.orgorganic-chemistry.org

The most straightforward method for synthesizing 2-iodo-1,3,5-trimethylbenzene is the direct electrophilic iodination of 1,3,5-trimethylbenzene, commonly known as mesitylene (B46885). wikipedia.orgebi.ac.uk Mesitylene is a symmetrical aromatic hydrocarbon with three methyl groups that activate the ring towards electrophilic substitution. wikipedia.org

A notable method for this transformation involves the use of elemental iodine (I₂) activated by an electrophilic fluorinating agent such as Selectfluor™ (F-TEDA-BF₄). organic-chemistry.org This system allows for the progressive introduction of iodine atoms onto the benzene (B151609) ring under mild conditions. organic-chemistry.org For the synthesis of the mono-iodinated product, careful control of stoichiometry is crucial to prevent the formation of di- and tri-iodinated species. The high regioselectivity of this method ensures that the iodine atom is directed to the position between two methyl groups. organic-chemistry.org

Another approach utilizes 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodinating agent. organic-chemistry.org DIH is a convenient and solid alternative to molecular iodine, offering comparable reactivity without the issue of sublimation. organic-chemistry.org The reaction can be catalyzed by a disulfide in acetonitrile, which activates the DIH for electrophilic attack on the electron-rich mesitylene ring. organic-chemistry.org

Table 1: Comparison of Direct Iodination Methods for Mesitylene

| Reagent System | Catalyst/Activator | Key Advantages |

| I₂ / F-TEDA-BF₄ | Selectfluor™ | High regioselectivity, mild conditions. organic-chemistry.org |

| DIH | Disulfide | Solid, easy to handle reagent. organic-chemistry.org |

Alternative Synthetic Routes to 2-Iodo-1,3,5-trimethylbenzene.fishersci.ca

While direct iodination is common, alternative routes to 2-iodo-1,3,5-trimethylbenzene exist. One such method involves the diazotization of 2,4,6-trimethylaniline (B148799) (mesidine) followed by a Sandmeyer-type reaction. In this process, the amino group of mesidine is converted into a diazonium salt using a nitrite (B80452) source in the presence of a strong acid. Subsequent treatment with an iodide salt, such as potassium iodide, results in the displacement of the diazonium group by iodine, yielding 2-iodo-1,3,5-trimethylbenzene.

Another method involves the reaction of mesitylmagnesium bromide with iodine. This Grignard-based synthesis starts with the formation of the Grignard reagent from 1-bromo-2,4,6-trimethylbenzene. The subsequent reaction of this organometallic intermediate with elemental iodine produces the desired 2-iodo-1,3,5-trimethylbenzene.

Direct Oxidation of 2-Iodo-1,3,5-trimethylbenzene to this compound.organic-chemistry.orgmdpi.com

The conversion of 2-iodo-1,3,5-trimethylbenzene to this compound is achieved through oxidation. This transformation elevates the iodine atom from a +1 to a +3 oxidation state, forming the iodosyl (B1239551) group (-IO).

Stoichiometric Oxidants in Iodosylarene Formation (e.g., Oxone®, m-CPBA).organic-chemistry.org

A common and effective method for the oxidation of iodoarenes involves the use of stoichiometric oxidants. nih.gov meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used peroxyacid for this purpose. wikipedia.orgorganic-chemistry.org It is a relatively stable and easy-to-handle solid oxidant. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in a suitable organic solvent, where the m-CPBA delivers an oxygen atom to the iodine center of 2-iodo-1,3,5-trimethylbenzene. nih.gov

Another powerful stoichiometric oxidant is Oxone®, a potassium peroxymonosulfate-based reagent. nih.gov Oxone® is a versatile and water-soluble oxidant, often used in a biphasic system or in polar solvents like acetonitrile. nih.gov The oxidation with Oxone® is generally efficient and provides a clean conversion to the iodosylarene. nih.gov

Table 2: Common Stoichiometric Oxidants for Iodosylarene Synthesis

| Oxidant | Abbreviation | Key Features |

| meta-Chloroperoxybenzoic acid | m-CPBA | Solid, easy to handle, widely used in organic synthesis. wikipedia.orgorganic-chemistry.org |

| Potassium peroxymonosulfate | Oxone® | Water-soluble, powerful, and versatile. nih.gov |

Emerging Catalytic Oxidation Systems for Iodosylarene Synthesis.organic-chemistry.org

While stoichiometric oxidants are effective, research is ongoing to develop more sustainable and efficient catalytic systems for the synthesis of iodosylarenes. thieme.de These systems aim to use a catalytic amount of a reagent in conjunction with a terminal oxidant, reducing waste and improving atom economy. thieme.de

One emerging strategy involves the use of iodoarenes as pre-catalysts that are oxidized in situ to the active iodine(III) species. thieme.de This can be achieved using terminal oxidants like hydrogen peroxide in the presence of a suitable catalyst. thieme.de The development of catalytic systems for the selective oxidation of iodoarenes to iodosylarenes is an active area of research, with the goal of creating more environmentally friendly synthetic methods. mdpi.com

Strategies for Preparation and Handling of this compound for Research Applications.organic-chemistry.orgarkat-usa.org

This compound, like many iodosylarenes, can be unstable and prone to disproportionation or decomposition, especially when isolated and stored. For many research applications, it is often prepared in situ and used immediately in the subsequent reaction. arkat-usa.org

A common strategy involves the oxidation of 2-iodo-1,3,5-trimethylbenzene in the reaction vessel just before the addition of the substrate that will react with the generated iodosylarene. This approach minimizes the handling of the potentially unstable iodosyl compound and ensures its freshness for the desired transformation.

When isolation is necessary, it is typically done by precipitation from the reaction mixture followed by careful washing and drying under vacuum at low temperatures. Storage should be in a cool, dark place, often under an inert atmosphere, to minimize degradation. Due to their polymeric and often poorly soluble nature, iodosylarenes are frequently characterized by spectroscopic methods in the solid state or by their subsequent conversion to more stable and soluble derivatives.

Methods for Enhancing Stability and Purity of Iodosylarenes

Iodosylarenes are noted for their general instability, which presents significant challenges for their isolation, storage, and handling. acs.org A primary decomposition pathway is disproportionation, where the iodosylarene converts into the corresponding iodoarene and iodoxyarene (ArIO₂). This process can be hazardous, as some iodosylarenes are known to be explosive, particularly upon heating. orgsyn.orgacs.org

Several strategies have been developed to mitigate these stability issues:

Formation of Cyclic Structures: A key method to enhance the stability of hypervalent iodine reagents is the formation of cyclic structures, such as benziodoxoles. These cyclic analogs are significantly more stable than their acyclic counterparts. acs.org This increased stability has enabled the development of a variety of functional group transfer reagents that would otherwise be too unstable to isolate and use. acs.orgnih.gov

Adduct Formation: Iodosylarenes can be stabilized through the formation of adducts with other molecules. For instance, they can bind to transition metal complexes to form isolable metal-iodosylarene adducts. rsc.orgnih.govfrontiersin.org The stability of these adducts can vary; in some cases, they are stable enough for characterization and study, while in others they are transient intermediates. rsc.orgnih.gov The formation of these adducts can prevent the iodosylarene from undergoing rapid decomposition. rsc.org

Use of Lewis Acids: The presence of Lewis acids can influence the stability and reactivity of iodosylarenes. Strong Lewis acids have been shown to interact with iodosylarene adducts, which can lead to stabilization of certain reactive species. rsc.org

The purification of iodosylarenes is intrinsically linked to their instability. Standard chromatographic methods are often unsuitable. Purification typically relies on trituration and washing of the crude solid product, for example with water, to remove soluble impurities. orgsyn.org The purity of the final product is often highly dependent on the purity of the precursor used in the synthesis. orgsyn.org For certain applications, trace metal ion contaminants can promote undesired side reactions like disproportionation, and specialized purification methods, such as membrane filtration, have been explored for related iodo-compounds to remove these impurities. google.com

| Stabilization Strategy | Description | Key Advantage | Reference |

|---|---|---|---|

| Cyclization (e.g., Benziodoxoles) | Incorporating the hypervalent iodine atom into a five-membered ring. | Significantly enhanced thermal stability compared to acyclic analogues. | acs.orgnih.gov |

| Metal Complex Adducts | Coordination of the iodosylarene to a transition metal center. | Allows for isolation and study of otherwise transient iodosylarene species. | rsc.orgnih.gov |

| Lewis Acid Association | Interaction of the iodosylarene with a Lewis acid. | Can modulate reactivity and stabilize certain high-valent intermediates. | rsc.org |

Sustainable and Recyclable Approaches in Iodosylarene Synthesis

The use of hypervalent iodine reagents in organic synthesis is often limited by the generation of stoichiometric amounts of iodoarene byproducts, which are typically treated as waste. nsf.govnsf.gov This drawback has spurred the development of sustainable and recyclable synthetic methodologies. These approaches focus on both the use of environmentally benign reagents and the ability to recover and reuse the iodine-containing component.

Recyclable Iodosylarene Systems:

A primary strategy for improving sustainability is to design recyclable hypervalent iodine reagents. The core principle is that the reduced iodoarene form of the reagent can be easily separated from the reaction mixture and then re-oxidized to regenerate the active hypervalent iodine compound for subsequent use. nsf.gov

Polymer-Supported Reagents: One of the most effective methods involves attaching the iodoarene moiety to a solid polymer support, such as polystyrene. sjsu.edunih.gov After the reaction, the polymer-bound iodoarene byproduct can be recovered by simple filtration, while the product remains in solution. The recovered polymer can then be subjected to an oxidation step to regenerate the active polymer-supported iodosylarene reagent. This approach simplifies product purification, minimizes waste, and allows for the reuse of the expensive iodine-containing scaffold. nih.gov

Tagged Iodoarenes: Another approach involves "tagging" the iodoarene with a functional group that alters its physical properties, facilitating easy separation. For example, m-iodosylbenzoic acid has been developed as a recyclable reagent. nih.gov The carboxylic acid group (the "tag") allows the reduced form, m-iodobenzoic acid, to be selectively removed from the reaction mixture using an ion-exchange resin or by extraction into a basic aqueous solution. The pure m-iodobenzoic acid can then be recovered by simple acidification and re-oxidized. nih.gov

Sustainable Synthetic Methods:

Efforts have also been directed towards making the initial synthesis and regeneration of iodosylarenes greener. This involves replacing traditional, often hazardous, oxidants with more sustainable alternatives. nih.govnsf.gov

Green Oxidants: Traditional methods for oxidizing iodoarenes to iodosylarenes (or their precursors) often use stoichiometric metal-based oxidants or peracids like m-CPBA, which generate significant waste. nih.govnsf.gov Sustainable alternatives focus on using oxidants with higher active oxygen content and more benign byproducts. Hydrogen peroxide (H₂O₂) is a prime example of a green oxidant, as its main byproduct is water. Solid, stable carriers of H₂O₂, such as the urea-hydrogen peroxide adduct (UHP) and sodium percarbonate, are often used as safe and easy-to-handle alternatives. nih.govmdpi.com

Electrochemical Synthesis: Anodic oxidation represents a highly attractive and sustainable approach for generating hypervalent iodine compounds. nsf.gov In this method, an electrical potential replaces chemical oxidants altogether. The iodoarene is oxidized at the anode of an electrochemical cell, avoiding the need for stoichiometric oxidizing agents and minimizing chemical waste. This can be done in a separate step to prepare the reagent (ex-cell) or in the presence of the substrate (in-cell) for catalytic applications. nsf.gov

| Approach | Example | Sustainability Advantage | Reference |

|---|---|---|---|

| Polymer-Supported Reagent | Iodoarene attached to a polystyrene backbone. | Facile recovery by filtration and reusability of the iodine component. | sjsu.edunih.gov |

| Tagged Reagent | m-Iodosylbenzoic acid. | Simplified separation via extraction or ion exchange, enabling recycling. | nih.gov |

| Green Oxidants | Using sodium percarbonate or urea-hydrogen peroxide (UHP). | Reduces hazardous waste by using H₂O₂ carriers (byproduct is water). | nih.govmdpi.com |

| Electrochemical Oxidation | Anodic oxidation of iodoarenes. | Eliminates the need for chemical oxidants, offering a very clean synthesis. | nsf.gov |

Reactivity Profiles and Mechanistic Studies of 2 Iodosyl 1,3,5 Trimethylbenzene

Intrinsic Reactivity Modes of 2-Iodosyl-1,3,5-trimethylbenzene as a λ³-Iodane

This compound, also known as iodosylmesitylene, is a hypervalent iodine(III) compound, belonging to the class of λ³-iodanes. The iodine atom in this compound possesses a formal +3 oxidation state and exceeds the standard octet of electrons, leading to its characteristic reactivity. The general structure of such ArIX₂ compounds is a trigonal bipyramid, with the aryl group and two lone pairs in the equatorial positions and the more electronegative ligands in the axial positions. researchgate.net This arrangement is key to its function as a versatile reagent in organic synthesis.

Oxidative Reactivity and Electron Transfer Pathways

As a hypervalent iodine(III) reagent, this compound is a potent oxidizing agent. Its oxidative capacity is a cornerstone of its reactivity, enabling a wide array of chemical transformations. Hypervalent iodine compounds are recognized as environmentally benign alternatives to heavy-metal-based oxidants. The reactivity of iodosylarenes, such as iodosylbenzene, has been extensively studied and serves as a valuable model for understanding the oxidative properties of this compound. These reagents are capable of oxidizing a variety of functional groups.

The oxidation process can proceed through different electron transfer pathways. One common mechanism involves a two-electron transfer process, where the iodine(III) center is reduced to iodine(I). This is often observed in the oxidation of alcohols to aldehydes or ketones. For instance, in the presence of a catalyst like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), hypervalent iodine reagents facilitate the efficient oxidation of alcohols. beilstein-journals.org Another potential pathway is a single-electron transfer (SET) mechanism, which can lead to the formation of radical intermediates. The specific pathway is often influenced by the substrate and reaction conditions.

Table 1: Representative Oxidative Transformations Mediated by Iodosylarenes

| Substrate | Product | Oxidizing System | General Observations |

| Primary Alcohol | Aldehyde | Iodosylarene/TEMPO | High selectivity, minimal over-oxidation to carboxylic acid. |

| Secondary Alcohol | Ketone | Iodosylarene | Efficient conversion under mild conditions. |

| Alkene | Epoxide | Iodosylarene | Can proceed via a concerted or stepwise mechanism. |

| Sulfide | Sulfoxide | Iodosylarene | Generally a clean and high-yielding reaction. |

This table presents generalized data based on the known reactivity of iodosylarenes like iodosylbenzene, as specific data for this compound is limited.

Ligand Exchange Chemistry at the Iodine(III) Center

Ligand exchange at the iodine(III) center is a fundamental aspect of the reactivity of this compound and other λ³-iodanes. researchgate.net This process involves the replacement of one or more ligands attached to the iodine atom with other nucleophilic species present in the reaction mixture. The facility of ligand exchange is a key factor that allows for the in situ generation of more reactive or specialized hypervalent iodine reagents.

For instance, the reaction of an iodosylarene with a carboxylic acid can lead to the formation of a (diacyloxyiodo)arene. This ligand exchange can alter the solubility and reactivity of the iodine(III) species, making it more suitable for specific synthetic applications. The exchange process is typically reversible and its equilibrium position depends on the relative nucleophilicity of the exchanging ligands and the stability of the resulting hypervalent iodine compound.

Studies on other iodine(I) and iodine(III) complexes have demonstrated that ligand exchange can be readily monitored by techniques such as NMR spectroscopy. researchgate.netrsc.org The rate and extent of ligand exchange are influenced by factors such as the nature of the solvent and the electronic properties of both the incoming and outgoing ligands. While detailed studies on this compound are scarce, the principles established for other hypervalent iodine compounds are expected to apply.

Table 2: Examples of Ligand Exchange Reactions in Hypervalent Iodine Chemistry

| Starting Hypervalent Iodine Reagent | Exchanging Ligand | Product |

| ArI(OAc)₂ | Carboxylic Acid (RCOOH) | ArI(OOCR)₂ |

| ArIF₂ | Trimethylsilyl Triflate (TMSOTf) | ArIF(OTf) |

| [N···I···N]⁺ | Different Lewis Base (N') | [N'···I···N]⁺ |

This table illustrates general ligand exchange reactions in hypervalent iodine chemistry, providing a framework for the expected behavior of this compound.

Generation of Reactive Intermediates from this compound (e.g., Ylides, Carbenoids, Nitrenes)

A significant application of this compound and related iodosylarenes is their ability to act as precursors for highly reactive intermediates such as ylides, carbenoids, and nitrenes. libretexts.orgwikipedia.org These intermediates are valuable in a variety of synthetic transformations, including cyclopropanations, C-H insertions, and aziridinations.

Ylides and Carbenoids: In the presence of a suitable precursor, iodosylarenes can facilitate the generation of carbenes or carbenoids. For example, the reaction of an iodosylarene with a diazo compound can lead to the formation of a carbene, which can then undergo further reactions. libretexts.orgyoutube.com These carbenes are electrophilic species that can add to double bonds to form cyclopropanes or insert into C-H bonds. libretexts.org

Nitrenes: Similarly, iodosylarenes are commonly used to generate nitrenes from precursors like sulfonamides or azides. wikipedia.orgslideshare.net The resulting nitrene is a nitrogen analogue of a carbene and is highly reactive. Nitrenes can undergo C-H insertion reactions to form new C-N bonds or add to alkenes to produce aziridines. nih.gov The generation of nitrenes often occurs via an iminoiodinane intermediate, which is formed by the reaction of the iodosylarene with the nitrene precursor.

The use of this compound in these transformations would be expected to follow these general pathways, with the mesityl group potentially influencing the reactivity and selectivity of the generated intermediates.

Detailed Mechanistic Investigations of this compound Mediated Reactions

Understanding the detailed mechanisms of reactions mediated by this compound is crucial for optimizing reaction conditions and developing new synthetic methodologies. While specific studies on this particular compound are limited, mechanistic investigations of related hypervalent iodine reagents provide a solid foundation for what can be expected.

Elucidation of Rate-Determining Steps and Transition States

The identification of the rate-determining step (RDS) and the characterization of the transition state (TS) are central to understanding any reaction mechanism. For reactions involving hypervalent iodine reagents, a variety of experimental and computational techniques are employed to elucidate these features.

Kinetic studies are a primary tool for determining the RDS. By measuring the reaction rate as a function of the concentration of each reactant, the rate law can be established, which provides insight into the composition of the transition state of the rate-determining step. For example, if the reaction rate is found to be first order in both the substrate and the iodosylarene, it suggests that both are involved in the RDS.

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for studying the transition states of reactions involving hypervalent iodine compounds. Theoretical calculations can provide detailed geometric and energetic information about transition states, helping to distinguish between different possible mechanistic pathways. For instance, in the epoxidation of alkenes by iodosylbenzene, computational studies have been used to examine the energy barriers of different proposed mechanisms. researchgate.net

Isotopic Labeling Studies and Kinetic Analysis

Isotopic labeling is a powerful technique for probing reaction mechanisms. By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), one can measure the kinetic isotope effect (KIE). The magnitude of the KIE can provide information about bond-breaking and bond-forming events in the rate-determining step. wikipedia.orgprinceton.edu

A primary KIE (typically kH/kD > 2) is observed when a C-H bond is broken in the RDS. This is because the zero-point energy of a C-D bond is lower than that of a C-H bond, resulting in a higher activation energy for breaking the C-D bond. Conversely, a small or inverse KIE (kH/kD ≤ 1) suggests that the C-H bond is not broken in the RDS.

In the context of reactions mediated by this compound, isotopic labeling could be used to, for example, determine whether a C-H activation step is rate-determining in an oxidation reaction. While specific KIE studies on this compound are not documented, the general principles are well-established in the study of other oxidation and group transfer reactions. nih.gov

Table 3: Hypothetical Kinetic Isotope Effect Data for a C-H Oxidation by this compound

| Substrate | Labeled Position | k_light / k_heavy | Mechanistic Implication |

| Toluene | C₆H₅CH ₃ | 5.2 | C-H bond cleavage is likely the rate-determining step. |

| Cyclohexane | c-C₆H ₁₂ | 1.1 | C-H bond cleavage is likely not the rate-determining step. |

This table presents hypothetical KIE data to illustrate how this technique could be applied to study reactions of this compound. The values are representative of typical primary and secondary KIEs.

Evidence for Radical vs. Ionic Pathways in Reactions

The dichotomy between radical and ionic pathways is a central theme in the mechanistic investigation of reactions involving hypervalent iodine reagents. For this compound, the operative mechanism is often influenced by the nature of the substrate, the reaction conditions, and the presence of catalysts such as transition metals.

While direct and conclusive studies exclusively on this compound are limited, the behavior of iodosylarenes in various chemical transformations provides a framework for understanding its reactivity. In many instances, iodosylarenes act as oxygen transfer agents. The nature of this transfer, whether it proceeds through a two-electron (ionic) or a one-electron (radical) pathway, is a subject of ongoing investigation.

In the context of metal-catalyzed oxidations, iodosylarenes, including iodosylmesitylene, can form metal-iodosylarene adducts. nih.gov These intermediates can then proceed to transfer an oxygen atom to a substrate. The pathway can be complex, sometimes involving the formation of a high-valent metal-oxo species. nih.gov Theoretical studies on manganese-iodosylbenzene complexes suggest that sulfoxidation reactions can proceed via a direct oxygen-atom transfer mechanism involving a two-state reactivity, where the system can switch between different spin states, hinting at the subtle balance between ionic and radical-like character. nih.gov

Furthermore, in reactions such as C-H activation, the involvement of radical intermediates is often postulated. For instance, the oxidation of hydrocarbons can be initiated by a hydrogen atom abstraction, a hallmark of a radical mechanism. The presence of bulky substituents on the iodosylarene, such as the methyl groups in this compound, can influence the regioselectivity and stereoselectivity of these reactions, which may provide indirect evidence for the operative pathway.

A plausible mechanism for certain reactions involving hypervalent iodine reagents has been proposed to involve a radical pathway. nih.gov This is particularly relevant in reactions where the hypervalent iodine reagent is used for amination. nih.gov The specific contribution of radical versus ionic pathways in the reactions of this compound remains an active area of research, with the outcome likely being highly dependent on the specific reaction system.

Comparative Reactivity with Other Iodosylarenes and Hypervalent Iodine Reagents

The reactivity of this compound is best understood when compared with other iodosylarenes and hypervalent iodine reagents. These comparisons shed light on the influence of electronic and steric effects on the oxidizing power and selectivity of the reagent.

Electronic and Steric Effects:

The three methyl groups on the benzene (B151609) ring of this compound are electron-donating. Generally, electron-donating groups on the aryl ring of an iodosylarene decrease its electrophilicity and, consequently, its oxidizing strength compared to unsubstituted iodosylbenzene. libretexts.org Conversely, electron-withdrawing groups enhance the reactivity.

However, the most significant feature of this compound is the steric hindrance imparted by the two ortho-methyl groups. This steric bulk can influence its reactivity in several ways:

Reduced Reactivity: The steric hindrance can impede the approach of substrates to the iodine center, leading to lower reaction rates compared to less hindered iodosylarenes like iodosylbenzene.

Enhanced Selectivity: The steric bulk can lead to higher selectivity in reactions, favoring attack at less hindered positions of a substrate.

Stability of Intermediates: In metal-catalyzed reactions, the steric and electronic properties of the iodosylarene ligand can affect the stability and reactivity of the metal-iodosylarene adduct. nih.gov Studies on a manganese(IV)-salen complex have shown that the reactivity and selectivity of the iodosylarene adduct are dependent on the steric and electronic properties of the substituents on the iodosylarene. nih.gov

Comparison with Other Hypervalent Iodine Reagents:

When compared to other common hypervalent iodine(III) reagents like (diacetoxyiodo)benzene (B116549) (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), iodosylarenes are generally considered less reactive but more selective oxygen transfer agents. PIDA and PIFA are often used for a broader range of oxidative transformations due to the better leaving group ability of the acetate (B1210297) and trifluoroacetate (B77799) groups.

The table below provides a qualitative comparison of the reactivity of this compound with other related compounds based on general principles of hypervalent iodine chemistry.

| Compound Name | Structure | Key Features |

| This compound | This compound | Electron-donating methyl groups; Significant steric hindrance from ortho-methyl groups. |

| Iodosylbenzene | Iodosylbenzene | Unsubstituted parent compound; baseline for reactivity comparison. |

| (Diacetoxyiodo)benzene (PIDA) | (Diacetoxyiodo)benzene | Acetoxy groups are better leaving groups than the oxide in iodosylarenes, leading to higher reactivity. |

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | [Bis(trifluoroacetoxy)iodo]benzene | Trifluoroacetoxy groups are excellent leaving groups, making PIFA a very powerful oxidizing agent. |

Synthetic Applications of 2 Iodosyl 1,3,5 Trimethylbenzene

2-Iodosyl-1,3,5-trimethylbenzene as a Direct Reagent in Organic Transformations

As a hypervalent iodine(III) reagent, this compound serves as a powerful two-electron oxidant. Its utility is primarily seen in reactions where it is generated in situ, thereby avoiding the isolation of a potentially unstable solid. The active species participates directly in the oxidation of substrates, leading to the formation of new chemical bonds.

The formation of carbon-carbon bonds via oxidative coupling is a cornerstone of modern organic synthesis. While a broad array of hypervalent iodine reagents are employed for this purpose, the specific use of this compound is not extensively documented for direct arene-arene biaryl coupling or other intermolecular C-C coupling reactions in the surveyed literature. Research in this area has more commonly highlighted other reagents like phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA) for such transformations.

The direct oxidative coupling of two arene C-H bonds to form a biaryl structure is a highly desirable transformation. While hypervalent iodine reagents are known to promote such reactions, often proceeding through single-electron transfer to generate cation radicals, specific examples detailing the use of this compound as the primary oxidant are not prominently featured in available scientific reports. Studies on oxidative biaryl bond formation frequently cite the use of other oxidants like PIDA or potassium peroxydisulfate (B1198043) (KPS).

The application of this compound in other C-C bond-forming coupling reactions is an area that requires further investigation. While its precursor, 2-iodomesitylene, has been utilized as a catalyst in conjunction with a terminal oxidant for the oxidative cleavage of carbon-carbon multiple bonds, its role in the formation of C-C bonds through intramolecular or intermolecular coupling is not well-established in the reviewed literature.

Carbon-Heteroatom Bond Formations

The construction of carbon-heteroatom bonds is fundamental to the synthesis of pharmaceuticals, agrochemicals, and materials. Hypervalent iodine reagents are key players in this field, enabling the formation of bonds between carbon and nitrogen, oxygen, sulfur, and selenium under oxidative conditions.

The formation of carbon-nitrogen bonds using hypervalent iodine reagents is a well-developed area of research. These reactions, including aminations of C-H bonds and heteroarylation, typically involve the generation of a reactive nitrogen species. However, the scientific literature does not provide extensive, specific examples of this compound being the reagent of choice for these transformations. More commonly, reagents such as PIDA are used to achieve intramolecular alkene halocyclisations with nitrogen nucleophiles or direct C-H aminations. While iodine catalysis, in general, has been reported for intermolecular radical C(sp³)–H amination, the specific role of the iodosylmesitylene species is not detailed.

The synthesis of ethers, thioethers, and selenoethers through oxidative coupling represents an important application of hypervalent iodine chemistry. These reagents can activate the heteroatom nucleophile or the carbon-based substrate to facilitate bond formation.

C-O Bond Formation: The direct, intermolecular oxidative coupling to form diaryl ethers often utilizes various catalytic systems. While hypervalent iodine reagents can be used, specific data on the application of this compound for etherification is limited in the available literature.

C-S and C-Se Bond Formation: Hypervalent iodine reagents are known to mediate the formation of C-S and C-Se bonds by activating the corresponding thiols or selenols. These reactions are valuable for creating sulfur- and selenium-containing compounds. However, a review of the current literature does not yield specific research findings or data tables for the application of this compound in these particular oxidative couplings. General methods for C-S/Se bond formation often employ reagents like PhI(OAc)₂ or PhICl₂.

Functionalization of Unsaturated Systems

Hypervalent iodine reagents are widely used for the oxidative functionalization of unsaturated carbon-carbon bonds. arkat-usa.org While this compound itself is a potent oxidizing agent, its derivatives, such as aryl(mesityl)iodonium salts, are more commonly employed in these transformations due to their enhanced stability and handling characteristics.

The functionalization of alkenes and alkynes often involves the addition of two new groups across the multiple bond, a process known as difunctionalization. nih.govnih.govgrafiati.com Hypervalent iodine(III) compounds can promote a variety of such transformations, including halogenations, oxidations, and aminations. nih.govnih.gov For instance, iodonium (B1229267) salts derived from iodosylarenes can be used to create vicinal electrophilic sites on an alkene, making it susceptible to attack by a wide range of nucleophiles in a modular difunctionalization strategy.

While direct applications of this compound in this area are less documented than for reagents like (diacetoxyiodo)benzene (B116549), the principles of reactivity are general. The iodosyl (B1239551) group can activate a double or triple bond towards nucleophilic attack. The reaction of an alkene with this compound in the presence of nucleophiles can lead to the formation of 1,2-difunctionalized products. The specific outcome is highly dependent on the reaction conditions and the nature of the nucleophile used.

Oxidative dearomatization of phenols is a powerful method for synthesizing highly functionalized, non-aromatic cyclic structures, such as cyclohexadienones, which are valuable intermediates in the synthesis of natural products. nih.govresearchgate.netrsc.org Hypervalent iodine(III) reagents are premier oxidants for these transformations, operating under mild and environmentally friendly conditions. nih.govnih.gov

A key application involving a derivative of this compound is the enantioselective Kita oxidative spirolactonization. ucsf.edu In this reaction, a chiral hypervalent iodine(III) catalyst, generated in situ from a chiral iodoarene precursor featuring a mesityl group, is used to effect the asymmetric cyclization of naphthol-based substrates. The mesityl group is integral to the catalyst's structure, which induces enantioselectivity through non-covalent interactions with the substrate. ucsf.edu The general mechanism for such reactions can proceed through ligand exchange between the phenol (B47542) and the iodine(III) species, followed by intramolecular nucleophilic attack to form the spirocyclic product. nih.govchemrxiv.org

This compound as a Precursor to Other Hypervalent Iodine Reagents for Synthesis

One of the most significant roles of this compound is its function as a starting material for the synthesis of more complex and stable hypervalent iodine reagents.

Diaryliodonium salts are highly valuable reagents in organic chemistry, primarily used as electrophilic sources for aryl group transfer. nih.gov Unsymmetrical salts of the type [Ar-I-Ar']⁺X⁻ are particularly useful, especially when one aryl group is selectively transferred over the other. This compound can be a precursor in the synthesis of aryl(mesityl)iodonium salts. In these salts, the sterically bulky and electron-rich mesityl group typically acts as a non-transferable or "dummy" ligand. This ensures that the other, often more valuable or functionalized, aryl group is selectively transferred to a nucleophile.

These aryl(mesityl)iodonium salts are stable, often crystalline solids that are easier to handle than iodosylarenes. Their synthesis allows for the creation of a wide array of arylating reagents compatible with various reaction conditions, including transition-metal-catalyzed cross-coupling reactions.

For reasons of stability and reactivity, hypervalent iodine(III) reagents are often generated in situ from a stable iodoarene precursor. This compound can be used for the in situ generation of more reactive species. For example, treatment of an iodosylarene with an acid like p-toluenesulfonic acid can generate a highly reactive [hydroxy(sulfonyloxy)iodo]arene species. researchgate.net

A specific example is the enantioselective Kita oxidative spirolactonization, where a chiral C₂-symmetric iodosylarene catalyst bearing mesityl groups is generated in situ. ucsf.edu This approach avoids the isolation of potentially unstable intermediates and allows for the catalytic use of the parent iodoarene. Similarly, the oxidation of 2-iodo-1,3,5-trimethylbenzene (iodomesitylene) in the presence of other reagents can generate various iodine(III) species directly in the reaction mixture, which are then consumed in subsequent transformations. nih.gov

Catalytic and Organocatalytic Applications of this compound Derived Systems

Systems derived from this compound, particularly aryl(mesityl)iodonium salts, have found broad utility in catalytic and organocatalytic reactions. The mesityl group's role as a non-transferring ligand is critical to the success of these applications.

A prominent application is in copper-catalyzed reactions. For example, a highly regioselective copper-catalyzed radiofluorination of (mesityl)(aryl)iodonium salts using [¹⁸F]KF provides access to ¹⁸F-labeled aryl fluorides, which are important radiotracers for Positron Emission Tomography (PET). The mesityl group directs the fluorination to the other aryl ring with high selectivity under mild conditions.

Palladium catalysis is another area where these reagents are employed. The direct C-H arylation of heterocycles, such as indoles and quinolines, can be achieved using aryl(mesityl)iodonium salts as the aryl source with a palladium catalyst. The robust nature of the iodonium salt and the predictable selectivity make this a powerful method for late-stage functionalization.

Furthermore, these derived systems can participate in catalyst-free reactions. The visible-light-induced arylation of tertiary phosphines with aryl(mesityl)iodonium salts to form quaternary phosphonium (B103445) salts proceeds without a metal catalyst. This transformation is believed to occur via photo-excited electron-donor-acceptor (EDA) complexes.

Below is a table summarizing selected catalytic applications using systems derived from this compound.

| Reaction Type | Catalyst/Conditions | Substrate Example | Product Type | Ref. |

| Radiofluorination | (CH₃CN)₄CuOTf | (Mesityl)(4-methoxyphenyl)iodonium tetrafluoroborate | 4-[¹⁸F]Fluoroanisole | |

| C8 Arylation of Quinoline | Pd(OAc)₂ | Quinoline-N-oxide + Phenyl(mesityl)iodonium triflate | 8-Phenylquinoline-N-oxide | |

| Phosphine Arylation | Visible Light (metal-free) | Triphenylphosphine + Phenyl(mesityl)iodonium triflate | Tetraphenylphosphonium triflate |

Metal-Free Catalytic Systems

Following a comprehensive review of available scientific literature, no specific examples or detailed research findings on the application of this compound in metal-free catalytic systems could be identified. While the broader class of iodosylarenes is known to participate in various metal-free oxidative transformations, literature specifically detailing the catalytic use of the mesityl derivative is not available.

Enantioselective Transformations Mediated by Chiral Derivatives

Similarly, an extensive search of scientific databases and academic journals did not yield any specific information regarding enantioselective transformations mediated by chiral derivatives of this compound. The development and application of chiral hypervalent iodine reagents is an active area of research, with many examples of other chiral iodoarenes being utilized in asymmetric synthesis. However, there is no published research focusing on the synthesis or catalytic activity of chiral derivatives of this compound for enantioselective transformations.

Advanced Characterization and Computational Studies of 2 Iodosyl 1,3,5 Trimethylbenzene

Spectroscopic Characterization Methodologies for Iodosylarenes

Spectroscopic techniques are fundamental tools for the elucidation of the structural and electronic properties of iodosylarenes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for confirming the structural integrity of iodosylarenes like 2-iodosyl-1,3,5-trimethylbenzene. Both ¹H and ¹³C NMR are routinely employed.

In the ¹H NMR spectrum of a related compound, 1,3,5-trimethylbenzene (mesitylene), the aromatic protons appear as a singlet, and the methyl protons also appear as a singlet due to the molecule's high symmetry. docbrown.info Upon iodination to form 2-iodo-1,3,5-trimethylbenzene, the symmetry is broken, leading to more complex splitting patterns. For instance, in 2,4,6-tris(4-iodophenyl)-1,3,5-trimethylbenzene, the aromatic protons ortho and meta to the iodine substituents appear as distinct doublets. mdpi.com

¹³C NMR spectroscopy is particularly informative. The carbon atom directly bonded to the iodine shows a characteristic downfield shift. researchgate.netdocbrown.info For example, in the ¹³C NMR spectrum of a mono-iodo derivative of a similar heterocyclic compound, the carbon at the position of iodination shifted to a lower ppm value, confirming the position of the iodine atom. researchgate.net In 2,4,6-tris(4-iodophenyl)-1,3,5-trimethylbenzene, the carbon atoms attached to iodine resonate at 92.3 ppm. mdpi.com The introduction of electronegative sulfate (B86663) groups in heparin derivatives has been shown to cause considerable changes in both ¹H and ¹³C chemical shifts, indicating that the electronic environment significantly influences the NMR spectra. nih.gov

Table 1: Predicted NMR Data for Iodotrimethylbenzene Derivatives

| Compound | Nucleus | Predicted Chemical Shift (ppm) |

|---|---|---|

| 2,4-diiodo-1,3,5-trimethyl-benzene | ¹H | Not specified |

| 2,4-diiodo-1,3,5-trimethyl-benzene | ¹³C | Not specified |

The IR spectrum of 1,3,5-trimethylbenzene shows characteristic absorptions for aromatic C-H stretching (3080-3030 cm⁻¹), alkyl C-H stretching (2975-2845 cm⁻¹), and C=C ring vibrations (~1600 and 1500 cm⁻¹). docbrown.info For halogenated alkanes, the C-I stretching vibration is typically observed in the range of 600-500 cm⁻¹. docbrown.info In more complex systems containing iodine adducts with amino acids, shifts in the absorption bands of functional groups like hydroxyl and amino groups can indicate the formation of coordination bonds with iodine. rjpbcs.com

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Reference Compound(s) |

|---|---|---|

| Aromatic C-H Stretch | 3080-3030 | 1,3,5-trimethylbenzene docbrown.info |

| Alkyl C-H Stretch | 2975-2845 | 1,3,5-trimethylbenzene docbrown.info |

| C=C Ring Vibration | ~1600 and 1500 | 1,3,5-trimethylbenzene docbrown.info |

| C-I Stretch | 600-500 | 1-iodobutane docbrown.info |

This table provides a general guide to expected IR absorptions based on related structures.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. libretexts.orgwikipedia.org For iodo-containing compounds, the presence of iodine (¹²⁷I) is often indicated by a peak at m/z 127. docbrown.infodocbrown.info

In the mass spectrum of 2,4,6-tris(4-iodophenyl)-1,3,5-trimethylbenzene, the molecular ion peak [M]⁺ was observed at m/z 726.1. mdpi.com Common fragmentation pathways for iodoalkanes include the loss of an iodine atom or a hydrogen iodide molecule. docbrown.infodocbrown.info For example, the mass spectrum of 1-iodo-2-methylpropane (B147064) shows a base peak corresponding to the loss of the iodine atom. docbrown.info Aromatic compounds often exhibit a strong molecular ion peak due to the stability of the aromatic ring. docbrown.info

Table 3: Mass Spectrometry Fragmentation of an Iodoaromatic Compound

| Fragment Ion | m/z | Corresponding Loss | Compound |

|---|---|---|---|

| [M]⁺ | 726.1 | - | 2,4,6-tris(4-iodophenyl)-1,3,5-trimethylbenzene mdpi.com |

| [M-I]⁺ | 599.0 | I | 2,4,6-tris(4-iodophenyl)-1,3,5-trimethylbenzene mdpi.com |

| [M-CH₃I]⁺ | 584.1 | CH₃I | 2,4,6-tris(4-iodophenyl)-1,3,5-trimethylbenzene mdpi.com |

| [M-I₂]⁺ | 472.2 | I₂ | 2,4,6-tris(4-iodophenyl)-1,3,5-trimethylbenzene mdpi.com |

Crystallographic Studies (where applicable to this compound and related iodosylarenes or derived compounds)

Crystallographic studies, particularly X-ray diffraction, provide definitive information about the solid-state structure of molecules.

While the crystal structure of this compound itself is not described in the provided results, X-ray crystallography has been successfully applied to related iodosylarene adducts with transition metals. nih.govrsc.orgrsc.org For instance, the crystal structure of a manganese(IV)-salen complex with a bis-iodosylarene adduct has been determined, revealing the coordination geometry around the metal center. nih.gov Similarly, structurally characterized cobalt-iodosylarene adducts have been reported. rsc.orgrsc.org These studies are crucial for understanding how iodosylarenes bind to metal centers, which is a key step in their role as oxidants in catalytic reactions. nih.govfrontiersin.org

Table 4: Crystallographic Data for a Related Iodosylarene Adduct

| Compound | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|

| [Mn(IV)(salen)(MesIO)₂Cl]⁺ | Not specified | Not specified | Bis-iodosylarene coordination nih.gov |

Specific crystallographic parameters for this compound are not detailed in the provided search results.

Computational Chemistry and Theoretical Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the structure, bonding, and reactivity of iodosylarenes and their metal complexes. frontiersin.org DFT calculations can be used to predict molecular geometries, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data. researchgate.netresearchgate.net

Theoretical studies have been employed to investigate the structure-function relationship of manganese-iodosylbenzene complexes, revealing mechanistic details of oxidation reactions such as sulfoxidation and C-H bond activation. nih.govfrontiersin.org These calculations have shown that the iodosylarene can act as a direct oxygen atom donor. nih.gov Furthermore, DFT calculations have been used to study the dynamic behavior of related hypervalent iodine compounds in solution, such as the nih.govfrontiersin.org-sigmatropic shift of iodine in bis(acyloxy)iodoarenes. researchgate.netresearchgate.net

Density Functional Theory (DFT) for Mechanistic Elucidation and Prediction of Reactivity

Density Functional Theory (DFT) has become a primary computational method for studying the reaction mechanisms and reactivity of hypervalent iodine compounds. researchgate.net DFT calculations can model the potential energy surface of a reaction, identifying transition states and intermediates, which is crucial for understanding how a reaction proceeds. For iodosylarenes, which are potent oxidizing agents, DFT studies can elucidate the pathways of oxygen atom transfer and other characteristic reactions.

The reactivity of hypervalent iodine compounds is often explained by the presence of a linear, three-center-four-electron (3c-4e) hypervalent bond. acs.org Computational studies help to visualize and quantify the nature of this bond. The bond is typically longer and weaker than a standard covalent bond, which contributes to the high reactivity of these species. e-bookshelf.de

In the case of this compound, the electron-donating methyl groups on the benzene (B151609) ring are expected to influence the electronic properties and reactivity of the iodosyl (B1239551) group. DFT calculations can quantify this effect by calculating parameters such as charge distribution and frontier molecular orbital energies. These calculations can help predict how the trimethyl-substituted phenyl ring affects the oxidizing power of the iodosyl group compared to unsubstituted iodosylbenzene.

Mechanistic studies involving iodosylarenes often focus on their role as oxygen atom donors in catalytic oxidation reactions. nih.gov DFT can be used to model the interaction of the iodosylarene with a catalyst, such as a metal complex, and the subsequent transfer of the oxygen atom to a substrate. nih.gov These calculations can help to distinguish between different proposed mechanisms, for example, whether the iodosylarene adduct itself is the active oxidant or if it first forms a high-valent metal-oxo species. nih.govnih.gov

The following table presents typical parameters that are calculated using DFT to assess the reactivity of iodosylarenes. Please note that these are representative values for a generic iodosylarene, as specific computational data for this compound were not available in the searched literature.

| Calculated Parameter | Typical Value/Description | Significance in Reactivity |

|---|---|---|

| HOMO-LUMO Gap (eV) | Relatively small | A smaller gap often correlates with higher chemical reactivity. |

| I-O Bond Length (Å) | ~1.9 - 2.1 | A longer, weaker bond facilitates oxygen atom transfer. |

| Charge on Oxygen Atom (a.u.) | Negative | Indicates the nucleophilicity of the oxygen and its propensity to be transferred. |

| Activation Energy of O-transfer (kcal/mol) | Varies with substrate | A lower activation energy indicates a more facile reaction. |

Elucidating Electronic Structures and Reactivity from First Principles

First-principles calculations, which are based on the fundamental laws of quantum mechanics without empirical parameters, provide a deep understanding of the electronic structure of molecules like this compound. These methods, which include DFT, are crucial for explaining the unique bonding and reactivity of hypervalent iodine compounds. nih.gov

The electronic structure of polyvalent iodine compounds is a key area of investigation. e-bookshelf.de First-principles calculations can map the electron density distribution, revealing the nature of chemical bonds. For a hypervalent iodine(III) compound, these calculations can confirm the 3-center-4-electron model for the L-I-L bond, where L represents a ligand. acs.org In this compound, one of these ligands is the trimethylphenyl group and the other is the oxygen atom.

The reactivity of a molecule is fundamentally linked to its electronic structure. youtube.com By calculating the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—first-principles methods can predict where a molecule is likely to react. For an oxidizing agent like an iodosylarene, the LUMO is often associated with the iodine-oxygen bond, indicating that this is the site for nucleophilic attack.

Furthermore, these computational approaches can be used to analyze various electronic properties that correlate with reactivity, such as ionization potential, electron affinity, and electronegativity. researchgate.net For this compound, computational studies could predict how the electron-donating trimethylphenyl group modulates these properties compared to other substituted iodosylarenes. This information is valuable for designing new hypervalent iodine reagents with tailored reactivity for specific synthetic applications.

Emerging Research Directions and Broader Academic Implications

Design and Synthesis of New 2-Iodosyl-1,3,5-trimethylbenzene Analogues and Derivatives

A significant thrust in hypervalent iodine chemistry is the rational design and synthesis of new analogues and derivatives of iodosylarenes like iodosylmesitylene. The goal is to create reagents with tailored reactivity, improved stability, and enhanced solubility. Research in this area often involves modifying the aryl backbone or the ligands attached to the iodine center. nsf.gov

One prominent strategy involves the development of non-symmetric diaryliodonium salts where one of the aryl groups, often a mesityl or a related sterically hindered group, acts as a non-transferable "dummy" ligand. nih.gov This design ensures the selective transfer of the desired aryl group, improving atom economy and simplifying product purification. nih.gov Furthermore, structure-guided design, informed by crystallographic data and computational studies, is being employed to create analogues with improved molecular interactions for specific applications. nih.gov The synthesis of chiral hypervalent iodine reagents is another critical frontier, aiming to achieve asymmetric transformations. nih.gov These efforts are expanding the toolkit available to synthetic chemists, allowing for more precise control over complex chemical transformations. numberanalytics.com

Table 1: Strategies for Designing Novel Hypervalent Iodine(III) Reagents

| Design Strategy | Objective | Example Application | References |

| Non-Symmetric Design | Improve atom economy by selective group transfer. | Arylation reactions using diaryliodonium salts with a non-transferable "dummy" group like mesityl. | nih.gov |

| Chiral Reagents | Enable asymmetric oxidations and other stereoselective transformations. | Development of chiral reagents for asymmetric synthesis of natural products. | nih.gov |

| Polymer-Supported Reagents | Facilitate reagent recovery and recycling, simplifying purification. | Synthesis of poly[(diacetoxyiodo)styrene] (PSDIB) for easier workup. | nsf.gov |

| Structure-Guided Design | Enhance reactivity and selectivity based on structural data. | Modification of ligand structure to improve interactions at the target binding site. | nih.gov |

Expanding the Scope of C-H Functionalization with Iodosylmesitylene

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in organic synthesis, as it offers a more direct and efficient route to complex molecules by bypassing the need for pre-functionalized starting materials. researchgate.net Hypervalent iodine reagents, including iodosylmesitylene and its derivatives, are pivotal in advancing this field. nsf.govresearchgate.net Their reactivity, which often resembles that of transition metals, enables a wide range of C-H functionalization reactions such as aminations, oxidations, and arylations. nsf.govacs.orgnih.gov

Current research aims to expand the scope of these transformations to include more challenging and previously inaccessible C-H bonds. researchgate.net For instance, new catalyst systems are being developed to work in concert with hypervalent iodine oxidants to achieve unprecedented selectivity. nih.gov This includes the amination of benzylic and secondary C-H bonds and the C-H insertion reactions of ureas to form diamine derivatives. nih.gov The development of iodonium (B1229267) ylides as carbene precursors has also opened new avenues for transition-metal-catalyzed C-H annulation and cyclization reactions, creating complex heterocyclic structures. mdpi.com These advancements are crucial for late-stage functionalization, a strategy used in drug discovery to modify complex molecules and generate new analogues without requiring de novo synthesis. nih.govnih.gov

Applications in Green Chemistry and Sustainable Organic Synthesis

Hypervalent iodine compounds are increasingly recognized as environmentally benign alternatives to traditional heavy-metal oxidants like lead, mercury, and chromium. nih.govfrontiersin.org Their low toxicity, high stability, and ease of handling contribute to their "green" credentials. nih.govfrontiersin.org The application of reagents like iodosylmesitylene aligns with several core principles of green chemistry, including waste prevention and the design of safer chemicals. researchgate.net

A key focus within the green chemistry applications of hypervalent iodine reagents is the development of systems that allow for the recycling and reuse of the iodine-containing backbone. nih.govnsf.gov This approach directly addresses the issue of waste generation from stoichiometric reactions. nsf.gov A recyclable hypervalent iodine reagent is one whose reduced form (the iodoarene byproduct) can be easily separated from the reaction mixture and efficiently re-oxidized to its active state without a significant loss of activity. nsf.gov

Several innovative strategies have emerged to achieve this recyclability:

Polymer-Supported Reagents: The first polymer-bound hypervalent iodine reagent was reported in 1961. nsf.gov By attaching the iodoarene moiety to a solid polymer support, the reagent can be easily filtered off after the reaction, and the recovered polymer can be re-oxidized for reuse. nsf.govnih.gov

Non-Polymeric Recyclable Reagents: These reagents are designed for high solubility during the reaction but easy precipitation and recovery upon completion. For example, adamantane-based scaffolds with multiple iodo-phenyl groups have been synthesized, which can be recovered nearly quantitatively by simple filtration. nih.gov

Other Supported Systems: Researchers are also exploring ionic-liquid-supported reagents and metal-organic framework (MOF)-hybridized systems to create robust and efficient recyclable catalysts. nsf.govresearchgate.net

These developments are crucial for making hypervalent iodine chemistry more economical and sustainable, particularly for large-scale industrial applications. nsf.govnih.gov

Integration with Flow Chemistry and Advanced Reaction Technologies

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages such as superior heat and mass transfer, enhanced safety, and improved reproducibility. nih.govyoutube.com The integration of hypervalent iodine chemistry with flow reactors is an emerging research direction with significant potential. nih.gov

The precise control over reaction parameters like temperature, pressure, and residence time in a flow system is particularly beneficial for reactions involving highly reactive intermediates, which are common in hypervalent iodine chemistry. youtube.comyoutube.com Superheating solvents above their boiling points becomes straightforward and safe in pressurized flow reactors, often leading to dramatically accelerated reaction rates. youtube.com Furthermore, hazardous reagents can be generated and consumed in situ, minimizing risks associated with their handling and storage. nih.gov This technology is also well-suited for automation and high-throughput screening, accelerating the discovery and optimization of new reactions. As a green chemistry technology, flow chemistry can lead to better selectivity, reduced waste, and more consistent product quality, making it an ideal platform for advancing the applications of iodosylmesitylene and its derivatives. bioduro.com

Development of Predictive Models for Reactivity and Selectivity in Hypervalent Iodine Chemistry

To move from empirical observation to rational design, researchers are increasingly focused on developing predictive models for the reactivity and selectivity of hypervalent iodine reagents. This involves a synergistic combination of experimental studies and computational chemistry. nih.govdiva-portal.org

One approach involves detailed structure-reactivity analyses. By synthesizing a series of related reagents and evaluating their performance in a standard reaction, correlations can be drawn between structural parameters (like bond lengths and angles obtained from X-ray crystallography) or electronic properties (like reduction potentials) and the reaction outcome. frontiersin.orgnih.gov Such studies have shown, for example, that a reagent's reduction potential can be a good predictor of its reactivity. nih.gov

Concurrently, quantum chemical methods, such as Density Functional Theory (DFT), are being used to elucidate reaction mechanisms at a molecular level. diva-portal.org These calculations can help understand the intricate steps of a reaction, such as the "hypervalent twist" that often precedes reductive elimination, and can explain the origins of regio- and enantioselectivity. nih.govdiva-portal.org By applying these models, researchers can predict the likely mechanism for a given reagent and substrate, providing significant guidance for experimental design and the development of new, more effective hypervalent iodine reagents with higher intrinsic reactivity and stability. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-Iodosyl-1,3,5-trimethylbenzene?

- Methodological Answer : A typical approach involves oxidative halogenation of 1,3,5-trimethylbenzene derivatives. For example, iodination can be achieved using iodine sources (e.g., I₂) with oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide. Reaction conditions (e.g., solvent polarity, temperature) significantly influence regioselectivity. Characterization via NMR (e.g., aromatic proton singlet at δ ~6.90 ppm) and HRMS (e.g., molecular ion peak matching calculated mass) is critical for verification .

Q. How should researchers handle and store this compound safely?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or decomposition. Use fume hoods and personal protective equipment (gloves, goggles) during handling. Consult Safety Data Sheets (SDS) for spill management and disposal protocols. Avoid contact with reducing agents or reactive metals .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : and NMR are standard for structural elucidation. Key NMR features include aromatic proton signals (δ 6.80–7.00 ppm) and methyl group resonances (δ 2.20–2.50 ppm). HRMS confirms molecular weight (e.g., [M]+∙ for C₉H₁₁IO). IR spectroscopy can detect iodine-oxygen bonds (ν ~650–750 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in oxidative halogenation?

- Methodological Answer : Optimize stoichiometry (e.g., 1.2–1.5 eq I₂) and reaction time (24–48 hours) to balance conversion and side-product formation. Solvent choice (e.g., DCM or THF) affects iodine solubility and reactivity. Catalytic Lewis acids (e.g., FeCl₃) may improve regioselectivity. Monitor reaction progress via TLC or in-situ NMR .

Q. What strategies resolve spectral contradictions in characterizing iodosyl derivatives?

- Methodological Answer : Overlapping NMR signals can be deconvoluted using 2D techniques (COSY, HSQC) or variable-temperature NMR. For HRMS discrepancies, isotopic patterns (e.g., ) should match theoretical predictions. Cross-validate with alternative methods like X-ray crystallography if crystalline derivatives are obtainable .

Q. How does this compound participate in catalytic oxidation cycles?

- Methodological Answer : The iodosyl group (I=O) acts as an electrophilic oxidant in oxygen-transfer reactions. Mechanistic studies (e.g., kinetic isotope effects, DFT calculations) suggest a radical or ionic pathway depending on substrate and solvent. Monitor intermediates via EPR spectroscopy or trapping experiments .

Q. What computational methods validate thermodynamic data for 2-Iodosyl-1,5-trimethylbenzene in gas-liquid equilibria?

Q. How can researchers address low yields in silylation or halogenation reactions involving iodosyl derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.